1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
Description
This compound is a dihydrochloride salt of a propanol derivative featuring a 4-ethylphenoxy group and a 4-(4-fluorophenyl)piperazine moiety. The dihydrochloride formulation enhances solubility and stability, making it suitable for pharmacological studies. The 4-fluorophenyl group confers metabolic resistance due to fluorine’s electronegativity, while the ethylphenoxy substituent may influence lipophilicity and blood-brain barrier permeability .
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHHWYGCBYLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Ethylphenoxy)Propan-2-Ol
This intermediate is synthesized through a Williamson ether synthesis:
Reaction Scheme:
$$
\text{4-Ethylphenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH, EtOH}} \text{1-(4-ethylphenoxy)propan-2-ol}
$$
Conditions:
Purification:
- Extraction with ethyl acetate
- Column chromatography (SiO₂, hexane:EtOAc 4:1)
Synthesis of 1-(4-Fluorophenyl)Piperazine
Method A: Buchwald-Hartwig Amination
$$
\text{1-Fluoro-4-bromobenzene} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{1-(4-fluorophenyl)piperazine}
$$
Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2.5 eq.)
- Solvent: Toluene, 110°C, 24 hours
- Yield: 65–70%
Method B: Direct Cyclization
Alternative routes employ cyclization of N,N-bis(2-chloroethyl)-4-fluoroaniline under basic conditions, though yields are lower (50–55%).
Fragment Coupling and Final Assembly
Mitsunobu Reaction for Ether Formation
The critical C–O bond formation employs Mitsunobu conditions:
$$
\text{1-(4-ethylphenoxy)propan-2-ol} + \text{1-(4-fluorophenyl)piperazine} \xrightarrow{\text{DIAD, PPh₃}} \text{Target compound (free base)}
$$
Optimized Parameters:
- Reagents: DIAD (1.2 eq.), PPh₃ (1.5 eq.)
- Solvent: Dry THF, N₂ atmosphere
- Temperature: 0°C → RT, 18 hours
- Yield: 85–88%
Side Reactions:
- Competing N-alkylation of piperazine (<5%)
- Epoxide formation from residual epichlorohydrin (<2%)
Dihydrochloride Salt Formation
Procedure:
- Dissolve free base in anhydrous EtOH (20 mL/g)
- Add 2.2 eq. HCl (gas bubbled through solution)
- Stir at 0°C for 2 hours
- Filter precipitate, wash with cold EtOH
Critical Parameters:
- Stoichiometry: Excess HCl ensures complete protonation of both piperazine nitrogens
- Solvent Choice: Ethanol preferred over MeOH for crystalline product
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O):
- δ 7.25–7.15 (m, 4H, Ar-H)
- δ 4.10–3.95 (m, 1H, CH-O)
- δ 3.80–3.40 (m, 8H, Piperazine-H)
- δ 2.55 (q, J=7.6 Hz, 2H, CH₂CH₃)
- δ 1.20 (t, J=7.6 Hz, 3H, CH₂CH₃)
HRMS (ESI+):
Purity Assessment
HPLC Conditions (Adapted from):
| Parameter | Specification |
|---|---|
| Column | Atlantis T3 (2.1×150 mm, 3.5 µm) |
| Mobile Phase | 2 mM NH₄OAc + 0.01% HCOOH in H₂O/MeOH |
| Gradient | 5→100% B over 25 min |
| Retention Time | 14.2 min |
| Purity | 99.3% (254 nm) |
Process Optimization Challenges
Solubility Considerations
The free base exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4), necessitating salt formation. The dihydrochloride salt improves solubility to 8.5 mg/mL in phosphate buffer (pH 4.0).
Scale-Up Limitations
Key challenges in kilogram-scale production include:
- Exothermic HCl gas addition requiring cryogenic conditions
- Polymorphism risks during salt crystallization
- Residual palladium removal (<10 ppm)
Comparative Synthetic Routes
Table 1: Yield Comparison Across Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | DIAD/PPh₃ | 85 | 99.1 |
| SN2 Alkylation | K₂CO₃/DMF | 62 | 94.3 |
| Reductive Amination | NaBH₃CN/MeOH | 41 | 88.7 |
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The phenyl rings may be subjected to hydrogenation to reduce any double bonds.
Substitution: The fluorine atom can be replaced by other halogens or functional groups in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst.
Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Hydrogenated aromatic rings.
Substitution products: Fluorine-substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular diseases. Preliminary studies suggest it may interact with neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions.
Case Study: Neuropharmacology
A study explored the effects of EFpyr on serotonin receptors, indicating potential antidepressant properties. In vitro assays demonstrated that EFpyr could enhance serotonin uptake, suggesting its role as a selective serotonin reuptake inhibitor (SSRI) candidate.
Research has shown that 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride exhibits significant biological activities:
- Antidepressant Effects : Initial findings indicate potential efficacy in mood disorders.
- Antipsychotic Properties : The compound's interaction with dopamine receptors suggests possible applications in schizophrenia treatment.
Table 1: Biological Activities of EFpyr
| Activity Type | Mechanism of Action | Potential Application |
|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | Treatment of depression |
| Antipsychotic | Dopamine receptor modulation | Management of schizophrenia |
| Neuroprotective | Interaction with neurotrophic factors | Alzheimer's disease prevention |
Synthetic Chemistry
The synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves multiple steps that allow for precise control over its structure. Typical methods include:
- Preparation of the Phenoxy Intermediate : Ethylphenol reacts with chlorinating agents.
- Formation of Piperazine Intermediate : 4-Fluoroaniline undergoes cyclization.
- Coupling Reaction : Nucleophilic substitution to yield the final product.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1: Ethylphenol | React with chlorinating agent |
| Step 2: Piperazine | Cyclization of 4-fluoroaniline |
| Step 3: Coupling | Nucleophilic substitution to form EFpyr |
Industrial Applications
Beyond medicinal uses, this compound serves as a precursor in the synthesis of advanced materials and chemical processes requiring specific functional groups. Its unique structural features make it valuable in developing new organic molecules for various industrial applications .
Mechanism of Action
The compound's mechanism of action is closely tied to its ability to bind and modulate specific molecular targets:
It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
The phenoxy and piperazine groups provide a scaffold that facilitates binding to receptor sites, potentially altering their conformation and activity.
Fluorination enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Key Observations :
- Conversely, halogenated phenoxy groups (e.g., 4-chlorophenoxy in ) enhance receptor binding affinity due to halogen bonding.
- Piperazine Substituents : Fluorophenyl groups (as in the target compound) improve metabolic stability compared to methoxyphenyl or methylpiperazine derivatives . The 2-hydroxyethylpiperazine in introduces hydrogen-bonding capacity, possibly enhancing solubility.
- Salt Forms: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than free bases or monohydrochlorides, critical for in vivo applications.
Pharmacological and Physicochemical Comparisons
Receptor Binding Profiles
- The target compound’s fluorophenyl-piperazine moiety is structurally analogous to BRL-12572 (3-[4-(4-chlorophenyl)piperazin-1-yl]-1,1-diphenyl-2-propanol hydrochloride), a known serotonin receptor antagonist . Substitution of chlorophenyl with fluorophenyl may reduce off-target interactions while retaining affinity.
- Compound 8c (from ) demonstrated acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 2.1 µM), attributed to its benzo[b]thiophenyl group, which is absent in the target compound.
Solubility and Stability
- Dihydrochloride salts (target, ) typically exhibit solubility >50 mg/mL in water, whereas free bases (e.g., 8c) require organic solvents .
Biological Activity
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride, commonly referred to as EFpyr or EFP, is a synthetic compound notable for its complex structure and potential applications in pharmacology and medicinal chemistry. This compound features an ethylphenoxy group and a piperazine moiety substituted with a fluorophenyl group, which contributes to its biological activity. Its molecular formula is C20H24Cl2FN2O2, and it exists as a dihydrochloride salt that enhances solubility and stability in biological assays.
The biological activity of EFpyr is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence the levels of dopamine, serotonin, and norepinephrine in the brain, potentially positioning it as a candidate for therapeutic applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Profiles
EFpyr has been investigated for several pharmacological properties:
- Antidepressant Potential : Compounds structurally similar to EFpyr have shown promise in preclinical models for their antidepressant effects, likely due to modulation of monoamine neurotransmitter systems.
- Antipsychotic Properties : The piperazine moiety is often associated with antipsychotic activity, suggesting that EFpyr may exhibit similar effects.
Comparative Analysis with Related Compounds
The following table outlines the structural features and biological activities of EFpyr compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | Contains nitrophenyl instead of ethylphenoxy | Antidepressant potential |
| 1-[4-(pyridinyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol | Substituted piperazine with pyridine | Antipsychotic properties |
| 1-(benzothiazolyl)-3-[4-(chlorophenyl)piperazin-1-yl]propan-2-ol | Benzothiazole ring present | Antitumor activity |
This comparison highlights the unique structural components of EFpyr that may contribute to its distinct biological activities.
Q & A
Basic Question: How can researchers optimize the synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride to improve yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise coupling : React 4-ethylphenol with epichlorohydrin under basic conditions to form the ether intermediate, followed by nucleophilic substitution with 4-(4-fluorophenyl)piperazine .
- Salt formation : Treat the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Use stoichiometric control (2:1 HCl ratio) to avoid over-acidification .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/ether to achieve >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) .
Basic Question: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry. Key signals: aromatic protons (δ 6.8–7.3 ppm), piperazine N–CH₂ (δ 2.5–3.5 ppm), and dihydroxypropyl backbone (δ 4.1–4.3 ppm) .
- X-ray crystallography : For absolute configuration, grow single crystals via slow evaporation (acetonitrile/water). Refine using SHELXL (space group P2₁/c) to resolve piperazine chair conformation and dihedral angles between aromatic rings .
Advanced Question: How does the compound’s piperazine-fluorophenyl moiety influence its interaction with neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂)?
Methodological Answer:
- Docking studies : Use Schrödinger Maestro to model ligand-receptor binding. The 4-fluorophenyl group enhances π-π stacking with Phe residues in 5-HT₁A, while the piperazine NH forms hydrogen bonds with Asp116 .
- Functional assays : Conduct radioligand displacement (³H-8-OH-DPAT for 5-HT₁A) to determine Ki values. Compare with analogs lacking the 4-ethylphenoxy group to assess substituent effects on selectivity .
Advanced Question: How can researchers resolve contradictions in reported solubility and stability data across different solvent systems?
Methodological Answer:
- Controlled stability studies : Use HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile) to monitor degradation under varying pH (1–13), temperature (4–40°C), and light exposure.
- Key finding : Stable in acidic buffers (pH 3–5, >90% intact after 72 hours) but hydrolyzes in alkaline conditions (pH >10) due to ester-like cleavage .
- Solubility testing : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF). Solubility increases 3-fold in simulated intestinal fluid vs. water, attributed to micellar encapsulation .
Advanced Question: What experimental designs are optimal for evaluating environmental persistence and biodegradation pathways?
Methodological Answer:
- OECD 301F test : Incubate with activated sludge (20–100 mg/L) and measure DOC removal. Use LC-MS/MS to identify metabolites (e.g., hydroxylated piperazine derivatives) .
- Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous solution. Major degradation products include 4-ethylphenol (via ether cleavage) and fluorophenyl-piperazine fragments .
Advanced Question: How can computational modeling predict off-target interactions or toxicity risks?
Methodological Answer:
- QSAR modeling : Train models on PubChem datasets to predict CYP450 inhibition (e.g., CYP3A4). The 4-fluorophenyl group increases metabolic resistance, reducing hepatotoxicity risk .
- Proteome screening : Use SwissTargetPrediction to rank potential off-targets. High affinity for adrenergic α₁ receptors (logP = 2.8) suggests cardiovascular side effects in vivo .
Advanced Question: What analytical techniques are critical for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC-MS/MS : Employ a Hypersil GOLD C18 column (2.1 × 50 mm, 1.9 µm) with ESI+ ionization. Detect impurities <0.1% (e.g., unreacted 4-ethylphenol at m/z 122.1) .
- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalytic steps). Acceptable limits: Pd <10 ppm per ICH Q3D guidelines .
Advanced Question: How does chirality at the propan-2-ol center affect pharmacological activity?
Methodological Answer:
- Enantiomeric resolution : Use Chiralpak AD-H column (hexane:isopropanol 85:15) to isolate (R)- and (S)-isomers.
- Functional assays : (R)-isomer shows 10-fold higher 5-HT₁A binding (IC50 = 12 nM vs. 120 nM for (S)-isomer) due to stereospecific hydrogen bonding with Ser159 .
Advanced Question: What strategies mitigate batch-to-batch variability in preclinical studies?
Methodological Answer:
- Quality-by-Design (QbD) : Optimize reaction parameters (e.g., temperature, stirring rate) via DOE (Design-Expert v12). Critical factors: reaction time (24–48 hr) and HCl stoichiometry (2.1 eq) .
- Stability-indicating assays : Validate methods per ICH Q2(R1) to ensure robustness across batches .
Advanced Question: How can researchers identify metabolic intermediates in hepatic microsomal assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
